Scientific Field: Organic Chemistry
Summary of Application: 4-Bromo-2-methylaniline is used in the preparation of 4-Bromo-2-methylphenol.
Scientific Field: Agrochemistry
Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the development of agrochemicals, contributing to the formulation of crop protection agents and herbicides.
Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in the synthesis of iminophosphoranes.
Scientific Field: Materials Science
Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the synthesis of dyes, polymers, and specialty chemicals.
Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in palladium-catalyzed amination reactions.
Summary of Application: 4-Bromo-2-methylaniline can be further brominated to produce 3,5-Dibromo-4-methylaniline.
4-Bromo-2-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 186.05 g/mol. It is classified as an aromatic amine, characterized by a bromine atom attached to the fourth carbon of a toluene derivative, specifically at the para position relative to the amino group. This compound appears as white to light red crystalline solids and has a melting point ranging from 57 °C to 59 °C and a boiling point of approximately 242.6 °C .
The compound is known for its potential applications in various chemical syntheses, particularly in the preparation of dyes, pharmaceuticals, and other organic compounds. It is also recognized for its unique properties due to the presence of both bromine and methyl groups, which influence its reactivity and biological activity.
Research indicates that 4-Bromo-2-methylaniline exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor of CYP1A2, suggesting potential implications in pharmacokinetics and drug interactions . Additionally, it has shown moderate toxicity profiles in acute toxicity studies, indicating that caution is warranted when handling this compound .
The synthesis of 4-Bromo-2-methylaniline typically involves several key steps:
This method is noted for its efficiency and high purity yield.
4-Bromo-2-methylaniline finds applications across various fields:
Studies on interaction profiles suggest that 4-Bromo-2-methylaniline can interact with various biological systems. Its role as a cytochrome P450 inhibitor indicates potential drug-drug interactions when co-administered with other medications metabolized by this enzyme system. Furthermore, its acute toxicity suggests careful consideration is necessary when evaluating its safety in biological applications .
Several compounds share structural similarities with 4-Bromo-2-methylaniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-3-methylbenzene-1,2-diamine | 39478-78-9 | 0.97 |
| 3-Bromoaniline | 106-39-8 | 0.95 |
| 5-Bromo-o-toluidine | 39478-78-9 | 0.93 |
| 2-Amino-5-bromotoluene | 24596-19-8 | 0.93 |
| N,N-Dimethyl-4-bromoaniline | 74586-53-1 | 0.92 |
Uniqueness: What distinguishes 4-Bromo-2-methylaniline from these compounds is its specific arrangement of substituents that affects its reactivity profile and biological activity. The combination of a bromine atom at the para position and a methyl group at the ortho position creates unique steric and electronic effects not found in other similar compounds.
Irritant